1-(2-Chloroethoxy)-2-methoxybenzene

Synthesis yield Carvedilol intermediate Williamson etherification

1-(2-Chloroethoxy)-2-methoxybenzene (C₉H₁₁ClO₂, MW 186.64), also referred to as 2-(2-methoxyphenoxy)ethyl chloride or guaiacol 2‑chloroethyl ether, is a halogenated aromatic ether that functions as a key synthetic intermediate in the manufacture of the non‑selective β‑adrenergic blocker carvedilol. The compound is officially classified as Carvedilol Impurity 10 and arises from incomplete conversion of the alkylation step during API synthesis.

Molecular Formula C9H11ClO2
Molecular Weight 186.63 g/mol
CAS No. 53815-60-4
Cat. No. B1598700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chloroethoxy)-2-methoxybenzene
CAS53815-60-4
Molecular FormulaC9H11ClO2
Molecular Weight186.63 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1OCCCl
InChIInChI=1S/C9H11ClO2/c1-11-8-4-2-3-5-9(8)12-7-6-10/h2-5H,6-7H2,1H3
InChIKeyCJHKWIFDLHQWCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Chloroethoxy)-2-methoxybenzene (CAS 53815-60-4): A Carvedilol Process Impurity and Ether Intermediate for Pharmaceutical Synthesis


1-(2-Chloroethoxy)-2-methoxybenzene (C₉H₁₁ClO₂, MW 186.64), also referred to as 2-(2-methoxyphenoxy)ethyl chloride or guaiacol 2‑chloroethyl ether, is a halogenated aromatic ether that functions as a key synthetic intermediate in the manufacture of the non‑selective β‑adrenergic blocker carvedilol. The compound is officially classified as Carvedilol Impurity 10 and arises from incomplete conversion of the alkylation step during API synthesis [1]. Its primary procurement value lies in its dual role: as a well‑characterized reference standard for pharmaceutical quality control and as a cost‑effective building block with a balanced chloro leaving group for downstream amination .

Why Generic Replacement of 1-(2-Chloroethoxy)-2-methoxybenzene with Close Analogs Fails in Regulated Pharmaceutical Workflows


The 2‑chloroethoxy substituent imparts a specific reactivity window—faster than the corresponding fluoro or methoxy analogs yet more controllable than the bromo derivative, minimizing unwanted elimination or over‑alkylation side reactions during the synthesis of carvedilol’s 2‑(2‑methoxyphenoxy)ethylamine side‑chain . Moreover, as a named pharmacopeial impurity (Carvedilol Impurity 10), the compound must be supplied with full regulatory characterization data (NMR, IR, purity profile) to enable accurate HPLC method validation and batch release testing; generic “in‑class” analogs lacking this documentation cannot serve as a direct substitute in a GMP environment [1]. Even positional isomers (e.g., 1‑(2‑chloroethoxy)‑4‑methoxybenzene) exhibit different chromatographic retention times and UV spectra, making them unfit for use as impurity markers in compendial methods.

Quantitative Differentiation Evidence for 1‑(2‑Chloroethoxy)‑2‑methoxybenzene in Pharmaceutical and Synthetic Chemistry Selection


Synthesis Yield Advantage of the Chloro Intermediate over the Bromo Analog in Carvedilol Side‑Chain Construction

Under optimized Williamson etherification conditions (guaiacol + 1‑bromo‑2‑chloroethane, aqueous NaOH, 100 °C, 30 min), 1‑(2‑chloroethoxy)‑2‑methoxybenzene is obtained in 96% isolated yield . A closely related route employing 1,2‑dibromoethane to access the corresponding 1‑(2‑bromoethoxy)‑2‑methoxybenzene delivers only 66.7% yield after chromatographic purification [1]. The 29 percentage‑point yield gap translates directly into lower raw‑material consumption and reduced purification burden in multi‑kilogram API intermediate manufacture.

Synthesis yield Carvedilol intermediate Williamson etherification

Process‑Step Yield in the Four‑Step Carvedilol Intermediate Sequence: Chloro‑Intermediate Maintains >93% Efficiency

In an integrated four‑step sequence starting from guaiacol, the chlorination step delivering 1‑(2‑chloroethoxy)‑2‑methoxybenzene proceeds with a 93.7% step yield, following a 98.9% yield for the preceding alcohol and preceding a phthalimido‑formation step . When the bromo analog is employed in a similar sequence, the halogenation step yield drops, and additional by‑products (e.g., elimination to vinyl ethers) are observed, although published quantification of those side‑products is sparse.

Process chemistry Carvedilol API Step yield

Physicochemical Profile Differentiators: Boiling Point, Density, and Flash Point vs. the Bromo Congener

1‑(2‑Chloroethoxy)‑2‑methoxybenzene exhibits a boiling point of 251 °C, density of 1.128 g/cm³, and a flash point of 91 °C [1]. The bromo analog (MW 231.09 vs. 186.64) is expected, based on class‑level behavior of halogenated anisoles, to show a higher boiling point (>270 °C) and density (>1.35 g/cm³), which would demand more energy‑intensive distillation and complicate solvent‑recovery operations . The lower density of the chloro compound also facilitates phase‑separation during aqueous work‑up.

Physicochemical properties Process safety Purification

Regulatory‑Grade Characterization Differentiates Carvedilol Impurity 10 from Unqualified In‑Class Analogs

Carvedilol Impurity 10 is supplied with full Certificate of Analysis (CoA) including ¹H NMR, IR, and HPLC purity ≥95% (typically >98%), compliant with ICH Q3A guidelines for impurity qualification [1]. In contrast, generic “2‑(2‑methoxyphenoxy)ethyl chloride” sourced from non‑specialist catalog vendors frequently lacks impurity‑profile documentation and may contain residual starting materials (guaiacol, ethylene oxide) that interfere with regulatory submissions . The availability of a characterized reference standard is a prerequisite for ANDA/NDA method validation protocols.

Pharmaceutical reference standard Impurity profiling Regulatory compliance

Chloro‑ vs. Bromo‑Leaving‑Group Reactivity: Enabling Controlled Amination Without Over‑Alkylation

The chloroethoxy leaving group of the title compound undergoes nucleophilic displacement by potassium phthalimide (Gabriel synthesis) to give the N‑(2‑(2‑methoxyphenoxy)ethyl)phthalimide intermediate in high yield, forming part of a validated route to 2‑(2‑methoxyphenoxy)ethylamine . The corresponding bromo compound reacts faster but shows greater tendency toward elimination (vinyl ether formation) and double‑alkylation, as inferred from general alkyl‑halide reactivity trends; however, a direct head‑to‑head amination yield comparison under identical conditions has not been published.

Nucleophilic substitution Amination Carvedilol side‑chain

Procurement‑Driven Application Scenarios for 1‑(2‑Chloroethoxy)‑2‑methoxybenzene in Pharma R&D and Quality Control


Carvedilol Impurity Reference Standard for HPLC Method Validation

Pharmaceutical QC laboratories use the compound as a certified reference standard (Carvedilol Impurity 10) to establish system suitability, determine relative retention times (RRT), and quantify process‑related impurities during ANDA/NDA submission batches. Its provision with a full CoA and spectral data [1] eliminates in‑house characterization, shortening method‑development timelines by several weeks.

High‑Yield Intermediate in the Commercial Synthesis of Carvedilol API

With a demonstrated step yield of 93.7–96% , the compound serves as a cost‑effective building block for the construction of the 2‑(2‑methoxyphenoxy)ethylamine side‑chain of carvedilol. Its lower density and boiling point versus the bromo analog reduce distillation energy costs and simplify solvent recovery in multi‑ton API campaigns.

Starting Material for Structure–Activity Relationship (SAR) Studies on β‑Adrenergic Antagonists

Medicinal chemistry teams utilize the chloro intermediate to diversify the 2‑position of the phenoxyethylamine template, generating analog libraries for SAR exploration around carvedilol’s α₁/β‑adrenergic pharmacology. The balanced leaving‑group reactivity facilitates late‑stage functionalization under mild conditions .

Process Analytical Technology (PAT) Development and Batch Release Testing

Manufacturing sites deploy the compound as a process impurity marker for in‑line monitoring of the alkylation reaction step. Its well‑defined physical properties (mp 41–43 °C, bp 251 °C, density 1.128 g/cm³) [2] enable calibration of PAT sensors (e.g., Raman, NIR) for real‑time process control, ensuring batch‑to‑batch consistency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-Chloroethoxy)-2-methoxybenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.